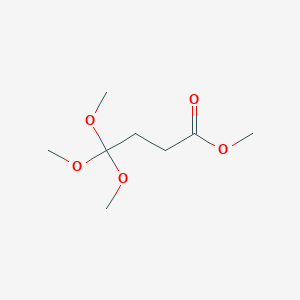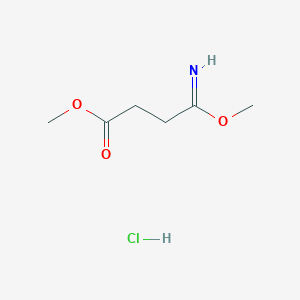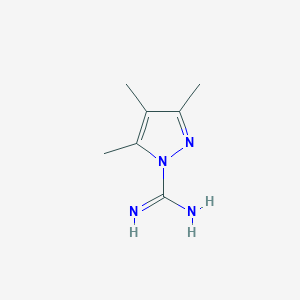
3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide, also known as SR9009, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It belongs to a class of compounds known as selective androgen receptor modulators (SARMs) and has been shown to have a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide has a range of potential applications in scientific research. It has been shown to have a significant impact on metabolism and energy regulation, making it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide has been shown to have anti-inflammatory and anti-cancer properties, making it a potentially valuable tool in the fight against cancer.
Mecanismo De Acción
3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide works by binding to and activating a protein known as Rev-erbα. This protein is involved in the regulation of various metabolic processes, including glucose and lipid metabolism. When activated, Rev-erbα increases the expression of genes involved in energy metabolism, leading to increased energy expenditure and improved metabolic function.
Efectos Bioquímicos Y Fisiológicos
3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide has a range of biochemical and physiological effects. It has been shown to increase energy expenditure, improve glucose and lipid metabolism, and reduce inflammation. Additionally, it has been shown to improve endurance and physical performance, making it a potentially valuable tool for athletes and fitness enthusiasts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide for lab experiments is its specificity. It has been shown to have a high degree of selectivity for Rev-erbα, making it a valuable tool for studying the role of this protein in metabolic processes. Additionally, 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide has been shown to have a low toxicity profile, making it a relatively safe compound to work with. However, one limitation of 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide is its high cost, which may limit its use in some research settings.
Direcciones Futuras
There are a number of potential future directions for research on 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide. One area of interest is its potential applications in the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, further research is needed to fully understand the mechanisms underlying its anti-inflammatory and anti-cancer properties. Finally, there is potential for the development of new compounds based on the structure of 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide that may have even greater specificity and efficacy.
Métodos De Síntesis
3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide is synthesized using a multi-step process that involves the reaction of various chemical intermediates. The process starts with the reaction of 4-chloropyrazole with ethyl acetoacetate to form 4-chloropyrazol-3-one. This is followed by the reaction of 4-chloropyrazol-3-one with methylamine to form 3-methyl-4-chloropyrazol-5-one. The final step involves the reaction of 3-methyl-4-chloropyrazol-5-one with guanidine hydrochloride to form 3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide.
Propiedades
Número CAS |
141702-17-2 |
|---|---|
Nombre del producto |
3,4,5-Trimethyl-1H-pyrazole-1-carboximidamide |
Fórmula molecular |
C7H12N4 |
Peso molecular |
152.2 g/mol |
Nombre IUPAC |
3,4,5-trimethylpyrazole-1-carboximidamide |
InChI |
InChI=1S/C7H12N4/c1-4-5(2)10-11(6(4)3)7(8)9/h1-3H3,(H3,8,9) |
Clave InChI |
JNNGPMYGJBTANJ-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C)C(=N)N)C |
SMILES canónico |
CC1=C(N(N=C1C)C(=N)N)C |
Sinónimos |
1H-Pyrazole-1-carboximidamide, 3,4,5-trimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



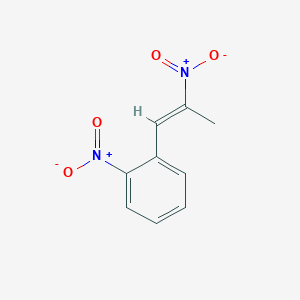
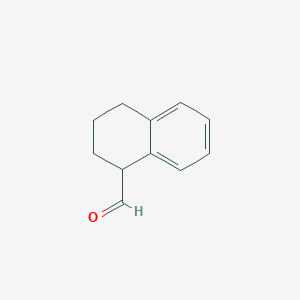
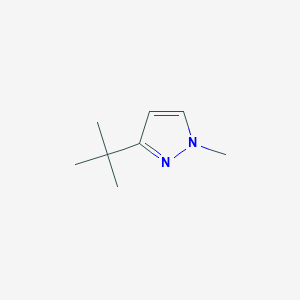
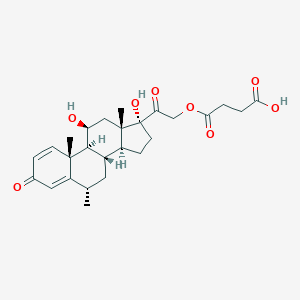
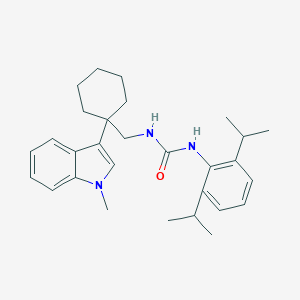
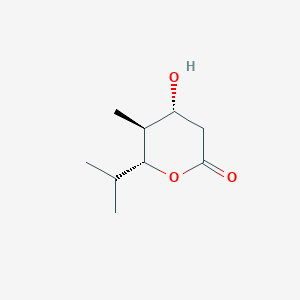
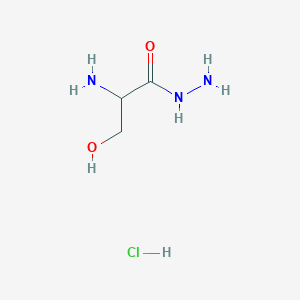
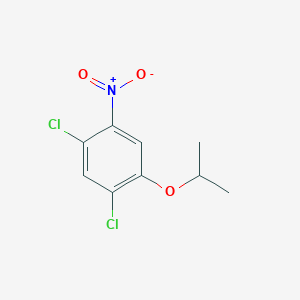
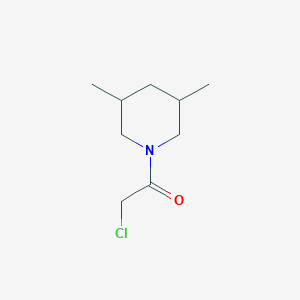
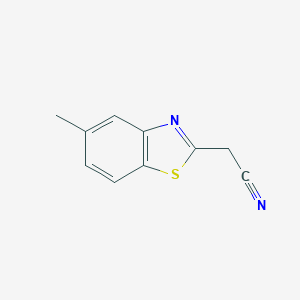
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide](/img/structure/B124507.png)
![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)
